2-Chloro-4'-fluoroacetophenone
Overview
Description
2-Chloro-4'-fluoroacetophenone is a chemical compound that has been the focus of various scientific studies due to its relevance in chemical synthesis and potential applications in materials science and pharmaceutical chemistry. The compound is known for its unique properties, which arise from the presence of both chloro and fluoro substituents on the acetophenone structure.
Synthesis Analysis
The synthesis of related compounds often involves reacting halogenated acetophenones with other organic compounds in the presence of catalysts. For example, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is synthesized by reacting 4-fluoroacetophenone and 4-chlorobenzaldehyde in ethanol with sodium hydroxide as a catalyst. This method highlights a common approach to synthesizing chloro and fluoro-substituted acetophenones, which may be adapted for 2-Chloro-4'-fluoroacetophenone (Najiya et al., 2014).
Molecular Structure Analysis
The molecular structure of chloro- and fluoro-substituted acetophenones has been extensively studied using various analytical methods, including FT-IR, NMR, and X-ray crystallography. These studies provide insights into the geometric parameters, vibrational frequencies, and electronic properties of the molecules. For instance, the molecular structure and vibrational wavenumbers of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one were determined through XRD and DFT methods, illustrating the compound's stability and electronic characteristics (Najiya et al., 2014).
Chemical Reactions and Properties
Chloro- and fluoro-substituted acetophenones participate in various chemical reactions, reflecting their electrophilic and nucleophilic properties. For instance, electrophilic fluorination and nucleophilic fluorination techniques have been applied to para-substituted acetophenones, highlighting the reactivity of these compounds under different conditions (Fuglseth et al., 2008).
Scientific Research Applications
Fluorogenic Labeling : A fluorogenic labeling reagent, 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, was found effective for separating chlorophenols in pharmaceutical formulations, thus enabling the determination of chlorocresol and chloroxylenol in creams and ointments (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Synthesis Optimization : The acetylation technology for producing 2,4-dichloro-5-fluoroacetophenone showed an optimized yield of 80.1% under specific conditions, indicating its potential in chemical manufacturing (Gan, 2006).
Continuous-Flow Process Advantages : The continuous-flow process for synthesizing 2,4-dichloro-5-fluorobenzoic acid offered benefits such as reduced nitric acid consumption and higher yields, suggesting its environmental and efficiency advantages over traditional methods (Guo, Yu, & Yu, 2018).
Conformational Study : A study on 2-fluoro-, 2-chloro-, and 2-bromo-acetophenone showed that these compounds exhibit less stable XO-cis conformers in solution, providing insights into their chemical behavior (Mirarchi & Ritchie, 1984).
Catalysis and Synthesis : A tailor-made recombinant whole-cell catalyst efficiently synthesized (R)-4-fluorophenylethan-1-ol with high conversion, yield, and enantioselectivity, demonstrating the substrate's potential in catalytic processes (Gröger et al., 2007).
Lithium Enolate Reactivity : The lithium enolate of 4-fluoroacetophenone displayed complex nucleophilic properties, with its stable tetramer being significantly more reactive than the metastable dimer at -120°C, indicating its potential in synthetic chemistry (Kolonko, Wherritt, & Reich, 2011).
Radiopharmaceutical Intermediates : Optimized conditions for producing 4-[18 F]fluoroacetophenone and 4-[18 F]fluoropropiophenone yielded high-quality radiopharmaceutical intermediates, suggesting their utility in medical imaging (Banks & Hwang, 1994).
Insecticidal Activity : Novel oxime ether pyrethroids based on 2-Methylthio-4'-fluoroacetophenone demonstrated promising insecticidal activity against Homopteran and Lepidopteran pests, indicating their potential in pest management (Liu et al., 2005).
Fluorofurans Synthesis : A method for preparing substituted fluorofurans by reacting ω-fluoroacetophenone led to the formation of 2,3-epoxy-4-fluoro-1,3-diphenylbutane, showing the compound's versatility in organic synthesis (Bronnert & Saunders, 1960).
Herbicide Intermediate Synthesis : The successful synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate for herbicides, with a 63.5% yield, highlights its application in agrochemicals (Zhou Yu, 2002).
Hyperpolarizability Study : The first hyperpolarizability of a synthesized compound involving chlorophenyl and fluorophenyl rings was found to be significantly higher than that of standard NLO material urea, indicating its potential in nonlinear optics (Najiya et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-chloro-1-(4-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZWJOQRSMOFMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196560 | |
Record name | 2-Chloro-4'-fluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4'-fluoroacetophenone | |
CAS RN |
456-04-2 | |
Record name | 2-Chloro-4′-fluoroacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4'-fluoroacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4'-fluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-chloro-4-fluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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